molecular formula C19H14FN7O B11181028 3-(4-fluorophenyl)-7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

3-(4-fluorophenyl)-7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

Cat. No.: B11181028
M. Wt: 375.4 g/mol
InChI Key: FMAQVXPOTPEINW-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a complex heterocyclic compound that features a unique combination of fluorophenyl, imidazole, pyrazolo, and triazine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these steps include various halogenated compounds, metal catalysts, and organic solvents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule .

Scientific Research Applications

3-(4-fluorophenyl)-7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with imidazole, pyrazolo, and triazine cores, such as:

  • 3-(4-chlorophenyl)-7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
  • 3-(4-bromophenyl)-7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

Uniqueness

The uniqueness of 3-(4-fluorophenyl)-7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to its analogs .

Properties

Molecular Formula

C19H14FN7O

Molecular Weight

375.4 g/mol

IUPAC Name

5-(4-fluorophenyl)-11-[2-(1H-imidazol-5-yl)ethyl]-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C19H14FN7O/c20-13-3-1-12(2-4-13)15-10-23-27-16-6-8-26(7-5-14-9-21-11-22-14)19(28)17(16)24-25-18(15)27/h1-4,6,8-11H,5,7H2,(H,21,22)

InChI Key

FMAQVXPOTPEINW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3N=NC4=C(N3N=C2)C=CN(C4=O)CCC5=CN=CN5)F

Origin of Product

United States

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